Cas no 1339067-67-2 (2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide)

2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide is a specialized organic compound featuring a pyrazole moiety linked to a butanamide backbone. Its unique structure, incorporating both chloro and methyl substituents on the pyrazole ring, enhances its reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the amino and amide functional groups further increases its versatility for derivatization. This compound is particularly valuable in medicinal chemistry for the development of biologically active molecules, owing to its ability to participate in diverse chemical transformations. High purity and stability under controlled conditions make it suitable for research and industrial applications requiring precise molecular modifications.
2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide structure
1339067-67-2 structure
Product name:2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide
CAS No:1339067-67-2
MF:C8H13ClN4O
MW:216.668020009995
CID:5912177
PubChem ID:64445186

2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide Chemical and Physical Properties

Names and Identifiers

    • 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide
    • EN300-1123629
    • AKOS013768679
    • CS-0292551
    • 1339067-67-2
    • 1H-Pyrazole-1-butanamide, α-amino-4-chloro-3-methyl-
    • Inchi: 1S/C8H13ClN4O/c1-5-6(9)4-13(12-5)3-2-7(10)8(11)14/h4,7H,2-3,10H2,1H3,(H2,11,14)
    • InChI Key: LKYCCLODGODSED-UHFFFAOYSA-N
    • SMILES: N1(CCC(N)C(N)=O)C=C(Cl)C(C)=N1

Computed Properties

  • Exact Mass: 216.0777887g/mol
  • Monoisotopic Mass: 216.0777887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.9Ų
  • XLogP3: -0.4

Experimental Properties

  • Density: 1.46±0.1 g/cm3(Predicted)
  • Boiling Point: 425.9±45.0 °C(Predicted)
  • pka: 15.83±0.50(Predicted)

2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1123629-1g
2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide
1339067-67-2 95%
1g
$1414.0 2023-10-26
Enamine
EN300-1123629-5g
2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide
1339067-67-2 95%
5g
$4102.0 2023-10-26
Enamine
EN300-1123629-10g
2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide
1339067-67-2 95%
10g
$6082.0 2023-10-26
Enamine
EN300-1123629-5.0g
2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide
1339067-67-2
5g
$5014.0 2023-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1363221-50mg
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide
1339067-67-2 98%
50mg
¥33976.00 2024-08-09
Enamine
EN300-1123629-0.5g
2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide
1339067-67-2 95%
0.5g
$1357.0 2023-10-26
Enamine
EN300-1123629-0.05g
2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide
1339067-67-2 95%
0.05g
$1188.0 2023-10-26
Enamine
EN300-1123629-0.25g
2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide
1339067-67-2 95%
0.25g
$1300.0 2023-10-26
Enamine
EN300-1123629-0.1g
2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide
1339067-67-2 95%
0.1g
$1244.0 2023-10-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1363221-500mg
2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide
1339067-67-2 98%
500mg
¥41832.00 2024-08-09

2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide Related Literature

Additional information on 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide

Comprehensive Overview of 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide (CAS No. 1339067-67-2)

2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide, with the CAS number 1339067-67-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining a pyrazole ring with an amino butanamide side chain, making it a versatile intermediate for synthesizing biologically active molecules. Researchers are particularly interested in its potential applications due to the growing demand for novel heterocyclic compounds in drug discovery and crop protection.

The 4-chloro-3-methyl-1H-pyrazol-1-yl moiety in this compound is a critical functional group, often associated with enhanced bioactivity. Recent studies highlight its relevance in developing kinase inhibitors and antimicrobial agents, aligning with current trends in targeting resistant pathogens and personalized medicine. Additionally, its butanamide backbone offers flexibility for further derivatization, a key factor in optimizing pharmacokinetic properties.

In agrochemical applications, 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide is explored as a precursor for pesticide formulations, addressing the need for eco-friendly alternatives amid rising concerns about environmental sustainability. Its structural motifs are analogous to those in commercial herbicides and fungicides, sparking innovation in crop yield enhancement.

From a synthetic chemistry perspective, the compound’s CAS No. 1339067-67-2 serves as a pivotal reference for reproducibility and regulatory compliance. Laboratories prioritize its use in high-throughput screening (HTS) due to its compatibility with automated platforms, a hot topic in AI-driven drug discovery. The integration of such compounds into machine learning models for molecular property prediction further underscores its industrial relevance.

Market analysts note increasing patent filings involving pyrazole derivatives, reflecting the compound’s commercial potential. Its stability under physiological conditions also makes it a candidate for prodrug development, a trending area in oncology and neurology research. FAQs often revolve around its solubility, synthetic routes, and structure-activity relationships (SAR), which are extensively documented in peer-reviewed journals.

To summarize, 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide (CAS 1339067-67-2) exemplifies the intersection of chemistry and cutting-edge applications. Its adaptability across pharmaceutical, agrochemical, and material science domains positions it as a compound of enduring scientific and industrial value.

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